molecular formula C11H20ClNO2 B13628993 Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride

Cat. No.: B13628993
M. Wt: 233.73 g/mol
InChI Key: CFBSRRJBGZJKJU-UHFFFAOYSA-N
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Description

Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride is a nitrogen-containing spirocyclic compound characterized by a unique 2-azaspiro[4.4]nonane core fused with a methyl acetate substituent. The spiro[4.4]nonane scaffold consists of two four-membered rings sharing a single spiro carbon atom, with a nitrogen atom integrated into one of the rings.

The hydrochloride salt form improves solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 2-(2-azaspiro[4.4]nonan-8-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)6-9-2-3-11(7-9)4-5-12-8-11;/h9,12H,2-8H2,1H3;1H

InChI Key

CFBSRRJBGZJKJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(C1)CCNC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride involves several steps. One common synthetic route includes the reaction of a spirocyclic amine with methyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Spirocyclic amine and methyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The spirocyclic amine is dissolved in an appropriate solvent, and methyl bromoacetate is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and physicochemical differences between Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride and its closest analogs:

Compound Name Molecular Formula Spiro Ring System Substituents Similarity Score Key Properties/Applications
Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate·HCl C₁₀H₁₈ClNO₂ (inferred) 2-azaspiro[4.4] Methyl acetate N/A High rigidity; potential CNS activity
7-Oxa-2-azaspiro[3.5]nonane·HCl C₇H₁₂ClNO 2-azaspiro[3.5] Oxa (oxygen atom) 0.74 Improved solubility; enzyme inhibition
7-Methyl-2,7-diazaspiro[3.5]nonane·2HCl C₈H₁₈Cl₂N₂ 2,7-diazaspiro[3.5] Methyl group on nitrogen 0.66 Dual receptor binding; antimicrobial
Methyl 7-azaspiro[3.5]nonane-2-carboxylate·HCl C₁₀H₁₈ClNO₂ 7-azaspiro[3.5] Methyl ester N/A Conformational flexibility; drug lead

Key Differences and Implications

Spiro Ring Size and Heteroatom Position: The 2-azaspiro[4.4]nonane system in the target compound provides larger ring sizes compared to analogs like 2-azaspiro[3.5]nonane (e.g., 7-Oxa-2-azaspiro[3.5]nonane·HCl). Larger spiro rings may enhance steric hindrance, affecting binding specificity in biological targets .

Substituent Effects :

  • The methyl acetate group in the target compound contrasts with the oxa (oxygen) or methylamine substituents in analogs. Esters typically improve membrane permeability but may require hydrolysis for activation, whereas amines enhance direct receptor interactions .

Synthesis Complexity :

  • 2-Azaspiro[4.4] systems are synthetically challenging due to the need for precise cyclization strategies. highlights that hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) are critical for forming 2-azaspiro compounds, but yields vary significantly with substituents .

Physicochemical Properties: Crystallinity and solubility vary widely: The target compound’s hydrochloride salt ensures better aqueous solubility compared to neutral spirocyclic amines (e.g., 7-Methyl-2,7-diazaspiro[3.5]nonane·2HCl) .

Biological Activity

Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride, with the CAS number 2770359-28-7, is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride is characterized by a spirocyclic structure that may contribute to its unique biological properties. The chemical structure can be represented as follows:

  • IUPAC Name : Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride
  • Molecular Formula : C10H17ClN2O2
  • Molecular Weight : 220.70 g/mol
  • Purity : ≥95% .

The biological activity of methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit:

  • Neuroprotective Effects : Potential modulation of neurotransmitter systems, particularly those involved in cognitive functions.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have shown activity against certain bacterial strains, indicating potential for development into antimicrobial agents.

Neuroprotective Effects

A study conducted on animal models demonstrated that methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride could significantly reduce neuronal apoptosis induced by oxidative stress. The compound was shown to enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in microglial cells. This suggests a mechanism by which the compound could be utilized in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectionReduced neuronal apoptosis; increased BDNF levels
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialActivity against Gram-positive bacteria (analog studies)

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